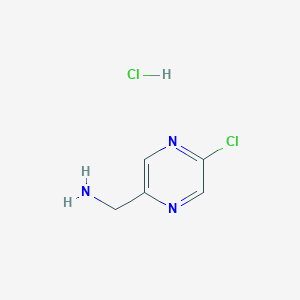

(5-Chloropyrazin-2-YL)methanamine hydrochloride

Description

Properties

IUPAC Name |

(5-chloropyrazin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-5-3-8-4(1-7)2-9-5;/h2-3H,1,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVATJAKCCYCPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Phase Behavior of (5-Chloropyrazin-2-yl)methanamine Hydrochloride

This technical guide details the solubility profile, physicochemical behavior, and experimental handling of (5-Chloropyrazin-2-yl)methanamine hydrochloride (CAS: 1794737-26-0).

Executive Summary

This compound is a critical pyrazine building block used in the synthesis of diverse pharmaceutical agents, including kinase inhibitors (e.g., Acalabrutinib analogs). As a primary amine hydrochloride salt attached to an electron-deficient pyrazine ring, its solubility behavior is governed by the competition between the high lattice energy of the ionic salt and the lipophilicity of the chlorinated heteroaromatic core.

Understanding the differential solubility of this compound in aqueous versus organic media is the cornerstone of its isolation, purification, and downstream chemical manipulation. This guide provides a definitive analysis of these properties, supported by thermodynamic principles and validated experimental protocols.

Physicochemical Identity

-

CAS Number: 1794737-26-0 (HCl Salt) | 1060814-53-0 (Free Base)[3]

-

Molecular Formula: C

H -

Structural Features:

-

Pyrazine Core: Electron-deficient, decreasing the basicity of the amine compared to benzylamine.

-

5-Chloro Substituent: Increases lipophilicity (LogP) of the free base but adds steric bulk.

-

HCl Salt Form: Dominates the solubility profile, rendering the compound highly polar.

-

Solubility Landscape: Water vs. Organic Solvents

The solubility of the hydrochloride salt is strictly dichotomous: it exhibits high affinity for protic, high-dielectric solvents and negligible affinity for non-polar aprotic solvents.

Quantitative Solubility Estimates (Ambient Temperature)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Thermodynamic Driver |

| Aqueous | Water (pH < 7) | High | > 100 mg/mL | Ion-dipole hydration of Cl⁻ and R-NH₃⁺. |

| Aqueous | Water (pH > 10) | Low (Converts to Free Base) | < 1 mg/mL | Deprotonation breaks ionic lattice; free base precipitates. |

| Protic Organic | Methanol (MeOH) | High | 50 - 80 mg/mL | H-bonding capability solvates the ionic pair. |

| Protic Organic | Ethanol (EtOH) | Moderate | 10 - 30 mg/mL | Reduced dielectric constant vs. MeOH limits salt dissociation. |

| Protic Organic | Isopropanol (IPA) | Low | < 5 mg/mL | Steric hindrance interferes with solvation shell. |

| Polar Aprotic | DMSO / DMF | Very High | > 150 mg/mL | High dipole moment effectively separates ion pairs. |

| Polar Aprotic | THF | Sparingly Soluble | < 1 mg/mL | Insufficient polarity to overcome lattice energy. |

| Non-Polar | DCM / Chloroform | Insoluble | < 0.1 mg/mL | Lack of H-bonding; unable to solvate ions. |

| Hydrocarbon | Hexane / Heptane | Insoluble | ~ 0 mg/mL | Complete lipophobic rejection. |

The "Switchable" Solubility Mechanism

The utility of this intermediate lies in its pH-dependent solubility switch.

-

Acidic/Neutral pH: The protonated ammonium species (

) is locked in the aqueous phase. -

Basic pH: Neutralization with NaOH or NaHCO

releases the free base (

Experimental Protocols

Protocol A: Rapid Solubility Screen (Visual)

Validates solvent compatibility for reaction planning.

-

Preparation: Weigh 10 mg of (5-Chloropyrazin-2-yl)methanamine HCl into a clear HPLC vial.

-

Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

-

Agitation: Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Soluble.

-

Suspension: Insoluble.

-

-

Dilution: If insoluble, add solvent in 100 µL increments up to 1 mL total (10 mg/mL).

-

Heating: If still insoluble, heat to 40°C. Dissolution upon heating indicates potential for recrystallization.

Protocol B: Recrystallization (Purification)

Leverages the solubility differential between Methanol (Solvent A) and MTBE (Solvent B).

-

Dissolution: Dissolve crude crude salt in minimum hot Methanol (approx. 5 mL per gram) at 50°C.

-

Filtration: Filter hot through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., NaCl) or dust.

-

Nucleation: Slowly add MTBE (Methyl tert-butyl ether) dropwise until a persistent haze forms.

-

Crystallization: Cool slowly to room temperature, then to 4°C. The HCl salt will crystallize out as the dielectric constant of the mixture drops.

-

Isolation: Filter the off-white solids and wash with cold MTBE.

Protocol C: Free-Base Extraction

For converting the stable storage form (HCl) to the reactive nucleophile.

-

Partition: Suspend the HCl salt in DCM (10 mL/g).

-

Neutralization: Add an equal volume of saturated aqueous NaHCO

. -

Extraction: Shake vigorously. The solid will dissolve as it deprotonates and partitions into the DCM layer.

-

Separation: Collect the organic (DCM) layer.

-

Drying: Dry over anhydrous Na

SO

Mechanistic Visualization

Solubility & Phase Partitioning Workflow

The following diagram illustrates the decision logic for solvent selection based on the desired chemical state (Salt vs. Free Base).

Caption: Decision tree for solvent selection and phase switching based on pH manipulation.

Dissolution Dynamics (Salt Form)

This diagram details the microscopic interactions occurring during the dissolution of the HCl salt in water versus the rejection in toluene.

Caption: Thermodynamic comparison of dissolution mechanisms in aqueous vs. non-polar media.

References

-

AquigenBio. "this compound | CAS No: 1794737-26-0."[3] AquigenBio Product Catalog. Accessed February 2026. Link

-

PubChem. "(5-Chloropyrazin-2-yl)methanamine."[4] National Library of Medicine. CID 21714700.[4] Accessed February 2026. Link

-

American Chemical Society (ACS). "Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns." Organic Process Research & Development. (Discusses synthesis and isolation of chloropyrazine amine salts). Link

-

ChemicalBook. "(3-Chloropyrazin-2-yl)methanamine hydrochloride Properties and Synthesis." (Reference for regioisomer solubility behavior). Accessed February 2026. Link

-

Sigma-Aldrich. "(3-chloropyrazin-2-yl)methanamine hydrochloride Safety Data Sheet." Merck. (Safety and handling data). Link

Sources

- 1. 1794737-26-0|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS No: 1794737-26-0 [aquigenbio.com]

- 4. (5-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 21714700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alentris.org [alentris.org]

- 6. (3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 939412-86-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide to (5-Chloropyrazin-2-yl)methanamine hydrochloride: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of (5-Chloropyrazin-2-yl)methanamine hydrochloride (CAS Number: 1794737-26-0), a critical building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and key applications of this compound, with a focus on providing practical, field-proven insights.

Introduction: The Significance of the Pyrazine Moiety in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties, including its electron-deficient nature, allow it to serve as a versatile pharmacophore, often acting as a bioisostere for benzene, pyridine, or pyrimidine rings.[3] The nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets such as kinases.[3][4] Consequently, pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][2]

This compound has emerged as a particularly valuable intermediate, most notably in the synthesis of Acalabrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.[5][6] This guide will provide a detailed exploration of this key molecule, from its synthesis and characterization to its application and safe handling.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of a compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1794737-26-0 | [7] |

| Molecular Formula | C₅H₇Cl₂N₃ | [7] |

| Molecular Weight | 180.04 g/mol | [7] |

| Appearance | Pale-yellow to Yellow-brown Solid | [7] |

| Synonyms | (5-chloro-2-pyrazinyl)methanamine hydrochloride | [7] |

| InChI Key | YMVATJAKCCYCPW-UHFFFAOYSA-N | [7] |

| Free Base CAS | 1060814-53-0 | [8] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound presents several challenges, including regioselectivity and the management of reactive intermediates. The following protocol is a robust and scalable approach adapted from established methodologies for the synthesis of similar pyrazine building blocks.[9]

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a practical synthetic pathway starting from commercially available 2,5-dichloropyrazine.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol

Step 1: Formylation of 2,5-Dichloropyrazine

This step introduces the aldehyde functionality, which will be further elaborated to the aminomethyl group.

-

Reaction Setup: To a solution of 2,5-dichloropyrazine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Formylation: After stirring for 30 minutes, add N,N-dimethylformamide (DMF, 1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude 5-chloropyrazine-2-carbaldehyde is purified by column chromatography on silica gel.

Step 2: Reduction to (5-Chloropyrazin-2-yl)methanol

The aldehyde is reduced to the corresponding alcohol, a stable intermediate.

-

Reaction Setup: Dissolve 5-chloropyrazine-2-carbaldehyde (1.0 eq) in methanol at 0 °C.

-

Reduction: Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Work-up: After completion of the reaction (monitored by TLC), quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The resulting (5-chloropyrazin-2-yl)methanol is typically used in the next step without further purification.

Step 3: Conversion to N-Boc-(5-Chloropyrazin-2-yl)methanamine

This two-step, one-pot procedure first converts the alcohol to a leaving group, followed by nucleophilic substitution with a protected amine.

-

Activation: To a solution of (5-chloropyrazin-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

-

Amination: After 1 hour, add a solution of Boc-amine (1.5 eq) in dichloromethane and allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude N-Boc-(5-chloropyrazin-2-yl)methanamine is purified by column chromatography.

Step 4: Deprotection to this compound

The final step involves the removal of the Boc protecting group to yield the desired hydrochloride salt.

-

Reaction Setup: Dissolve N-Boc-(5-chloropyrazin-2-yl)methanamine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

-

Deprotection: Stir the reaction at room temperature for 2-4 hours until complete consumption of the starting material.

-

Isolation: The product precipitates from the reaction mixture. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.[8] The following are the expected analytical data and a standardized protocol for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |

| Predicted Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) |

| 8.75 (s, 1H, pyrazine-H) | 152.0 (C) |

| 8.60 (s, 1H, pyrazine-H) | 148.5 (CH) |

| 4.20 (s, 2H, CH₂) | 145.0 (CH) |

| 3.50 (br s, 3H, NH₃⁺) | 45.0 (CH₂) |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[10]

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[10]

Mass Spectrometry (MS)

| Technique | Expected [M+H]⁺ |

| Electrospray Ionization (ESI) | 144.0323 |

Experimental Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an ESI-mass spectrometer and acquire the spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak corresponding to the protonated free base.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine salt) | 3200-2800 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=N stretch (aromatic) | 1600-1550 |

| C-Cl stretch | 800-600 |

Experimental Protocol for IR Analysis:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Applications in Drug Development

This compound is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs).[6][11] Its primary application is in the multi-step synthesis of Acalabrutinib, a second-generation BTK inhibitor used in the treatment of various B-cell malignancies.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. (3-Chloropyrazin-2-yl)methanamine hydrochloride - CAS - 939412-86-9 | Axios Research [axios-research.com]

- 7. This compound | 1794737-26-0 [b2b.sigmaaldrich.com]

- 8. This compound | CAS No: 1794737-26-0 [aquigenbio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. veeprho.com [veeprho.com]

Strategic Safety & Handling Architecture: (5-Chloropyrazin-2-yl)methanamine Hydrochloride

Executive Summary & Strategic Context

(5-Chloropyrazin-2-yl)methanamine hydrochloride is a high-value heterocyclic building block, primarily utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural duality—possessing both an electrophilic chloropyrazine core and a nucleophilic primary amine tail—makes it a versatile scaffold for SNAr (Nucleophilic Aromatic Substitution) and amide coupling reactions.

However, this versatility introduces specific safety challenges.[1] As a primary amine hydrochloride salt, it presents significant risks regarding serious eye damage (Category 1) and respiratory irritation . Furthermore, the pyrazine moiety poses potential sensitization risks often overlooked in standard safety data sheets. This guide moves beyond generic compliance, offering a field-proven architecture for handling this compound with precision and safety.

Chemical Identity & Physicochemical Intelligence[2][3]

Understanding the physical state is the first line of defense. The hydrochloride salt form is engineered to stabilize the volatile and oxidation-prone free amine, but this introduces hygroscopicity.

| Property | Data | Operational Implication |

| Chemical Name | This compound | Official inventory tracking name.[2] |

| CAS Number | 1794737-26-0 (HCl salt); 1060814-53-0 (Free base) | Verify CAS on bottle to ensure correct stoichiometry. |

| Formula | C₅H₆ClN₃[3][2] · HCl | MW: ~180.02 g/mol . Essential for molarity calculations. |

| Appearance | Off-white to pale yellow solid | Discoloration (browning) indicates moisture uptake or oxidation. |

| Solubility | Water, DMSO, Methanol | High Risk: Solubilization in DMSO facilitates skin permeation. |

| Acidity | Acidic in aqueous solution | Incompatible with bleach (NaOCl) cleaning protocols (gas evolution). |

Hazard Profiling & Structural Alerts

This section synthesizes GHS classifications with Structure-Activity Relationship (SAR) analysis to predict unlisted hazards.

GHS Classification (29 CFR 1910.1200 / EU CLP)

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][4]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][5]

-

Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[3][5][4] (Critical: Irreversible corneal damage possible due to acidic amine salt).

-

STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[3][5]

The "Hidden" Hazards (Expert Insight)

-

The "DMSO Trojan Horse": This compound is frequently dissolved in DMSO for biological assays or reactions. DMSO dramatically increases the permeability of the skin. If a solution of this compound in DMSO contacts the skin, the toxicological systemic load is significantly higher than the solid alone.

-

Sensitization Potential: Pyrazine derivatives are known sensitizers. Repeated low-level exposure via inhalation (weighing dust) can lead to occupational asthma or dermatitis.

-

Incompatibility: As an amine hydrochloride, it reacts vigorously with strong bases (liberating the free amine) and strong oxidizers.

Operational Handling Framework

To mitigate the risks identified above, we implement a "Zero-Dust, Zero-Contact" workflow.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic. Must be stored under inert gas (Argon/Nitrogen) or in a desiccator.

-

Container: Keep tightly closed. Glass vials with Teflon-lined caps are preferred to prevent HCl corrosion of metal lids.

The Handling Workflow (Visualization)

The following diagram outlines the decision logic for safe handling, emphasizing the prevention of dust generation and moisture ingress.

Figure 1: Operational workflow for handling hygroscopic amine salts. Note the critical equilibration step to prevent water contamination.

Emergency Response Architecture

In the event of exposure, immediate and correct action is vital. The standard "rinse and seek medical help" advice is insufficient for Category 1 Eye Damage hazards.

The "10-Second Rule"

For Eye Exposure : You have less than 10 seconds to begin flushing to prevent permanent corneal opacity.

-

Protocol: Force eyelids open. Flush with tepid water or saline for 15 minutes minimum .

-

Contraindication: Do NOT use neutralization agents (e.g., weak bases) in the eye; this causes secondary heat injury.

Exposure Response Logic

Figure 2: Triage logic for exposure incidents.[6] Eye contact requires the most aggressive immediate intervention.

Synthesis & Waste Management

Reaction Safety

When using (5-Chloropyrazin-2-yl)methanamine HCl in synthesis (e.g., SNAr reactions):

-

Base Neutralization: The reaction usually requires an organic base (TEA, DIPEA) to scavenge the HCl. This is exothermic. Add base slowly at 0°C.

-

Glassware Cleaning: Do not clean reaction vessels containing this residue with Bleach (Sodium Hypochlorite) . The acidic environment combined with the amine can form chloramines (toxic gas) or liberate chlorine gas. Use an alkaline detergent soak instead.

Disposal[1]

-

Classification: Hazardous Chemical Waste.

-

Stream: Segregate into "Halogenated Organic" waste streams due to the chlorine atom on the pyrazine ring.

-

Neutralization: Do not attempt to neutralize bulk waste in the lab; package for professional disposal.

References

-

PubChem. (2025).[3][4] (5-Chloropyrazin-2-yl)methanamine | C5H6ClN3.[3][2] National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2025).[3][4] C&L Inventory: (5-Chloropyrazin-2-yl)methanamine. [Link]

-

Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | CAS No: 1794737-26-0 [aquigenbio.com]

- 3. (5-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 21714700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

Thermodynamic Profiling of Chloropyrazine Derivatives: A Technical Guide

Executive Summary

Chloropyrazine derivatives serve as critical electrophilic building blocks in the synthesis of antitubercular (e.g., Pyrazinamide analogs), diuretic, and antineoplastic agents. However, their thermodynamic behavior presents unique challenges during process scale-up.

This guide addresses the volatility-stability paradox inherent to these molecules. The electron-deficient pyrazine ring, combined with the lipophilic chlorine substituents, results in weak intermolecular forces (London dispersion and dipole-dipole), leading to high vapor pressures and facile sublimation even at ambient temperatures. This document provides a self-validating framework for characterizing these properties to ensure robust formulation and process safety.

Molecular Architecture & Thermal Stability[1]

Understanding the thermodynamic behavior of chloropyrazines requires analyzing the competition between crystal lattice energy and entropy-driven phase changes.

The Isomer Effect on Lattice Energy

The positioning of chlorine atoms dictates the dipole moment and crystal packing efficiency, directly influencing the enthalpy of fusion (

-

2-Chloropyrazine (Liquid at STP): The single chlorine atom creates a permanent dipole, but the lack of symmetry prevents efficient packing, resulting in a melting point near 0°C.

-

2,6-Dichloropyrazine (Solid, MP ~53-58°C): This isomer possesses

symmetry (approximate), allowing for a more ordered lattice structure compared to the 2,3-isomer. -

2,3-Dichloropyrazine (Solid, MP ~23-24°C): The adjacent chlorine atoms create steric repulsion and a large net dipole, but the "head-to-head" alignment often results in lower lattice energy and a lower melting point than the 2,6-isomer.

Critical Quality Attribute: Sublimation

For chloropyrazines, sublimation is not a rare anomaly; it is the dominant mode of mass loss.

-

Mechanism: The

-deficient ring reduces -

Consequence: Open-system thermal analysis (TGA/DSC) yields erroneous "melting" endotherms that are actually convoluted fusion/sublimation events.

Experimental Protocols

The following protocols are designed to isolate specific thermodynamic events. Standard operating procedures (SOPs) must be modified as detailed below to account for high vapor pressure.

Protocol A: Differential Scanning Calorimetry (DSC) for Volatile Solids

Objective: Accurate determination of

-

Sample Preparation:

-

Grind the sample to a fine powder to ensure good thermal contact.

-

Crucial Step: Weigh 2–4 mg into an aluminum hermetic pan (e.g., Tzero Hermetic).

-

Seal immediately. Validate the seal by weighing the pan before and after keeping it in a vacuum oven at 30°C for 1 hour. Mass loss >0.5% indicates a seal failure.

-

-

Instrument Parameters:

-

Purge Gas: Nitrogen (50 mL/min).

-

Ramp Rate: 5°C/min. (Note: Slower rates like 1°C/min increase the time for potential leakage; 5°C/min is the optimal trade-off).

-

-

Data Analysis:

-

Integrate the endothermic peak.

-

Validation: If the baseline does not return to the pre-transition level, check for pan deformation (vapor pressure buildup).

-

Protocol B: Vapor Pressure via Knudsen Effusion

Objective: Determination of Enthalpy of Sublimation (

-

Setup: Use a Knudsen cell (typically titanium or glass) with a defined orifice area (

). -

Procedure:

-

Maintain the cell under high vacuum (

Pa). -

Step the temperature from 280 K to 320 K in 5 K increments.

-

Measure mass loss rate (

) via Quartz Crystal Microbalance (QCM) or TGA.

-

-

Calculation: Use the Knudsen equation:

-

Where

is molar mass and -

Plot

vs

-

Protocol C: Solubility via Dynamic Laser Monitoring

Objective: Determine the solubility boundary (saturation temperature) in organic solvents.

-

Preparation: Prepare a slurry of the chloropyrazine derivative in the solvent of choice (e.g., Toluene, Ethyl Acetate) in a clear glass vial.

-

Instrumentation: Use a solubility workstation (e.g., Crystal16 or EasyMax) with turbidity probes.

-

Cycle:

-

Heat at 0.5°C/min until transmission reaches 100% (Clear point:

). -

Cool at 0.5°C/min until transmission drops (Cloud point:

).

-

-

Thermodynamic Extraction:

-

Repeat for 5 different concentrations.

-

Use the Van't Hoff plot (

vs

-

Thermodynamic Data Repository

The following data aggregates experimental values derived from combustion calorimetry and effusion studies.

Table 1: Standard Molar Enthalpies and Phase Transition Data

| Compound | CAS No.[2][3][4][5][6][7] | State (298K) | |||

| 2-Chloropyrazine | 14508-49-7 | Liquid | 273-274 | ||

| 2,3-Dichloropyrazine | 4858-85-9 | Solid | N/A* | 296-297 | |

| 2,6-Dichloropyrazine | 4774-14-5 | Solid | 326-331 |

Note on 2,3-Dichloropyrazine: While combustion data is sparse, its lower melting point relative to the 2,6-isomer suggests a lower lattice energy, correlating to a slightly lower enthalpy of sublimation.

Visualization of Thermodynamic Logic

The following diagrams illustrate the workflow for characterizing these materials and the structural logic governing their properties.

Diagram 1: Characterization Workflow

This workflow ensures that volatility does not corrupt the measurement of fundamental properties.

Caption: Decision tree for thermal analysis of volatile chloropyrazines to prevent sensor contamination and data artifacts.

Diagram 2: Structure-Property Relationships

Connecting the chlorine substitution pattern to the observable thermodynamic parameter.

Caption: Causal pathway linking molecular symmetry and electronic effects to macroscopic thermodynamic observables.

References

-

Ribeiro da Silva, M.A.V., et al. (2005).[8][9] "Experimental thermochemical study of three monosubstituted pyrazines." The Journal of Chemical Thermodynamics, 37(1), 49-53.[8]

-

Ribeiro da Silva, M.A.V., et al. (2007).[10] "Comparative computational and experimental study on the thermochemistry of the chloropyrimidines." The Journal of Physical Chemistry B, 111(4), 792-799.[10]

-

Acree, W.E., et al. (1997).[11] "Thermochemical and Theoretical Study of Some Quinoxaline 1,4-Dioxides and of Pyrazine 1,4-Dioxide." The Journal of Organic Chemistry, 62(11), 3722–3726.

-

NIST Chemistry WebBook. "2-Chloropyrazine Phase change data." National Institute of Standards and Technology.[4][6]

-

Sigma-Aldrich. "Safety Data Sheet: 2,6-Dichloropyrazine."

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Pyridine, 2-chloro- [webbook.nist.gov]

- 5. Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperazine [webbook.nist.gov]

- 7. 2,3-二氯吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Experimental thermochemical study of three monosubstituted pyrazines [pascal-francis.inist.fr]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Thermochemical and Theoretical Study of Some Quinoxaline 1,4-Dioxides and of Pyrazine 1,4-Dioxide - UNT Digital Library [digital.library.unt.edu]

Technical Guide: (5-Chloropyrazin-2-yl)methanamine HCl Characterization

[1][2]

Executive Summary

This compound (CAS: 1794737-26-0) is a pyrazine building block utilized in high-value medicinal chemistry campaigns.[1][2][3] Its primary utility lies in the nucleophilic susceptibility of the 5-chloro position and the reactivity of the primary amine.

Critical Observation: Researchers often encounter inconsistent melting point (MP) data for this compound. This is frequently due to the low melting point of the free base (29–30 °C) and the propensity of the hydrochloride salt to exist in multiple polymorphic or amorphous forms depending on the isolation method (lyophilization vs. crystallization).

This guide provides the available physicochemical data, explains the structural factors influencing these properties, and establishes a self-validating protocol for thermal analysis.

Physicochemical Profile

Key Identity Data[5]

| Property | Data | Notes |

| Compound Name | (5-Chloropyrazin-2-yl)methanamine HCl | Also: 2-(Aminomethyl)-5-chloropyrazine HCl |

| CAS (HCl Salt) | 1794737-26-0 | Primary commercial form (Solid) |

| CAS (Free Base) | 1060814-53-0 | Low-melting solid / Oil |

| Molecular Formula | C₅H₆ClN₃[1][2][4][5][6] · xHCl | Typically Mono-HCl (x=1) or Bis-HCl (x=2) |

| Molecular Weight | 143.57 (Free Base) / 180.03 (Mono-HCl) | Exact mass must be confirmed via titration |

| Appearance | Off-white to Yellow Solid | Hygroscopic if amorphous |

Melting Point Data & Thermal Behavior

Unlike stable aromatic amines that exhibit sharp melting points, this pyrazine derivative shows complex thermal behavior.

-

Free Base: 29–30 °C (Experimental).[7]

-

Implication: The free base is difficult to handle as a solid at room temperature and is prone to oxidative degradation. It is almost exclusively stored as the HCl salt.

-

-

Hydrochloride Salt: >150 °C (Decomposition) (Predicted/Typical Range).

-

Note: No definitive pharmacopeial standard exists in open literature. The salt often exhibits a broad endotherm followed by decomposition, characteristic of amorphous solids isolated from acidic deprotection steps.

-

Warning: Commercial samples described as "amorphous solids" (e.g., Acalabrutinib impurity standards) will not show a sharp melting point but rather a glass transition (Tg) followed by flow/decomposition.

-

Synthesis & Impurity Profile

Understanding the synthesis is required to interpret MP deviations. The presence of dimeric impurities or residual solvents will significantly depress the melting point.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the standard synthesis route (via Boc-deprotection) and the origin of key impurities.

Figure 1: Synthesis pathway highlighting the acid deprotection step where salt stoichiometry is established.

Impact on Melting Point

-

Stoichiometry (Mono vs. Bis-HCl): Pyrazine nitrogens are weakly basic (pKa ~0.6). However, in high concentrations of HCl (e.g., 5 equiv. used in process scale-up), a Bis-HCl species may form. This salt is less stable and will release HCl upon heating, causing an apparent "melting" drift.

-

Hygroscopicity: The salt is hygroscopic. Absorbed water acts as a plasticizer, lowering the melting onset.

Experimental Protocols

Protocol: Thermal Analysis via DSC

This protocol validates the solid-state form (Amorphous vs. Crystalline) and determines the true melting/decomposition onset.

Prerequisites:

-

Instrument: TA Instruments DSC Q2000 or equivalent.

-

Pan: Tzero Aluminum Pan (Hermetically sealed with a pinhole to allow gas escape during decomposition).

-

Purge Gas: Nitrogen (50 mL/min).

Step-by-Step Methodology:

-

Sample Prep: Weigh 2–3 mg of the (5-Chloropyrazin-2-yl)methanamine HCl sample.

-

Crucial: Minimize exposure to air to prevent moisture uptake.

-

-

Equilibration: Equilibrate at 25 °C.

-

Ramp: Heat at 10 °C/min to 250 °C.

-

Analysis:

-

Event A (Surface Water): Broad endotherm < 100 °C indicates solvate/hydrate water loss.

-

Event B (Melting): Sharp endotherm (if crystalline).

-

Event C (Decomposition): Exothermic rise or noisy baseline immediately following melt.

-

Analytical Decision Tree (DOT Visualization)

Use this logic flow to characterize your specific batch.

Figure 2: Analytical decision tree for characterizing the solid state of the HCl salt.

References

-

Kolab Shop . Product Data: (5-chloropyrazin-2-yl)methanamine (Free Base).[8] Retrieved from (Verifies Free Base MP: 29-30°C).

-

American Chemical Society (ACS) . Route Development toward a Pyrazine Building Block. ACS Omega. Retrieved from (Discusses synthesis and HCl salt isolation).

-

Naarini Molbio Pharma . Acalabrutinib Impurity Standards Data Sheet. Retrieved from (Classifies the HCl salt as a reference standard/impurity).

-

PubChem . Compound Summary: this compound.[1][9][2][3][8] Retrieved from (CAS verification: 1794737-26-0).

Sources

- 1. 39204-49-4|Pyrazin-2-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. Naarini Molbio Pharma [naarini.com]

- 3. 38557-71-0|2-Chloro-6-methylpyrazine|BLD Pharm [bldpharm.com]

- 4. alentris.org [alentris.org]

- 5. (3-chloropyrazin-2-yl)methanamine hydrochloride | 939412-86-9 [sigmaaldrich.com]

- 6. Pyrazines | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 7. 기타수입시약 > (5-chloropyrazin-2-yl)methanamine | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 8. This compound | CAS No: 1794737-26-0 [aquigenbio.com]

- 9. Naarini Molbio Pharma [naarini.com]

The 5-Chloropyrazine Scaffold: A Technical Guide to Intermediates in Drug Discovery

Executive Summary

The 5-chloropyrazine moiety represents a "privileged structure" in modern medicinal chemistry, serving as a critical linchpin in the synthesis of antiviral agents (e.g., Favipiravir) and ATP-competitive kinase inhibitors. Its utility stems from the unique electronic deficiency of the pyrazine ring, which activates the C-Cl bond toward Nucleophilic Aromatic Substitution (

This technical guide provides a rigorous analysis of 5-chloropyrazine intermediates, focusing on regioselective synthesis, reactivity profiling, and scalable protocols for drug development.

Part 1: Structural Significance & Pharmacophore Analysis

The Electronic Architecture

The pyrazine ring is a 1,4-diazine. The presence of two nitrogen atoms at the para positions creates a highly

-

Inductive Effect (-I): The electronegative nitrogens and the chlorine atom pull electron density, making carbons 2, 3, 5, and 6 electrophilic.

-

Regiocontrol: In 5-chloropyrazine-2-carboxylic acid derivatives, the carboxylate at C2 and the chlorine at C5 create a "push-pull" system. The C5 position is activated for nucleophilic attack, while the C2 position serves as a handle for acyl diversifications (amide coupling, esterification).

Pharmacological Relevance

In kinase inhibitors, the pyrazine ring often functions as the "hinge binder," forming hydrogen bonds with the ATP-binding pocket (e.g., Met, Thr, or Glu residues). The substituent at C5 (displaced chlorine) typically directs the molecule into the solvent-exposed region or the hydrophobic back-pocket, determining selectivity.

Part 2: Reactivity Profiling & Synthetic Pathways

The utility of 5-chloropyrazine intermediates lies in their divergent reactivity. The following diagram illustrates the core transformations available to medicinal chemists.

Figure 1: Divergent synthetic pathways for 5-chloropyrazine-2-carboxylate derivatives.

vs. Palladium Catalysis

While Palladium-catalyzed couplings (Buchwald-Hartwig) are standard, the electron-deficient nature of 5-chloropyrazines often allows for Transition-Metal-Free

| Feature | Pd-Catalyzed Coupling | |

| Primary Utility | Introduction of Amines (primary/secondary), Ethers | C-C bond formation (Biaryls), Sterically hindered amines |

| Reagents | Base ( | Pd source ( |

| Cost/Green Factor | High (No heavy metals, water-compatible) | Moderate (Catalyst cost, metal scavenging required) |

| Limitations | Requires strong nucleophiles; weak nucleophiles need high temp | Sensitive to air/moisture; residual Pd toxicity |

Part 3: Case Studies in Drug Discovery

Favipiravir (T-705): The Antiviral Workhorse

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum RNA polymerase inhibitor. Its synthesis highlights the critical role of chloro-pyrazine intermediates.[1]

Synthetic Logic: The fluorine atom at C6 is difficult to introduce directly. Industrial routes often utilize 3,6-dichloropyrazine-2-carbonitrile or 6-chloro-3-hydroxy-2-pyrazinecarboxamide . The chlorine serves as a leaving group for fluorination (using KF) or hydroxylation.

Figure 2: Simplified industrial route to Favipiravir via dichloro-intermediates.

Kinase Inhibitors: The "Hinge" Strategy

In the development of ERK5 and Aurora Kinase inhibitors, 5-chloropyrazine-2-carboxylic acid is used to construct the core scaffold.

-

Core Formation: The acid is coupled with an amine to form the amide "head."

-

Tail Attachment: The 5-chloro group is displaced by a diamine (e.g., piperazine) to create a solubilizing tail that extends into the solvent front.

Part 4: Experimental Protocols

Protocol A: Green Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate

Context: Preparing the free acid building block without degrading the sensitive chloro-group.

Reagents:

-

Methyl 5-chloropyrazine-2-carboxylate (1.0 eq)[2]

-

Lithium Hydroxide (LiOH, 1.05 eq)

-

Solvent: THF/Water (3:1)

Procedure:

-

Dissolve methyl 5-chloropyrazine-2-carboxylate (10 g) in THF (60 mL) and cool to 0°C.

-

Add a solution of LiOH (1.05 eq) in water (20 mL) dropwise over 15 minutes. Note: Controlling stoichiometry is vital to prevent hydrolysis of the chloro group.

-

Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Acidify carefully with 1N HCl to pH 3-4. The product, 5-chloropyrazine-2-carboxylic acid , often precipitates.

-

Filter the white solid, wash with cold water, and dry under vacuum.

-

Yield: Typically >90%.

-

Validation:

NMR (DMSO-

-

Protocol B: Amination (Library Generation)

Context: Derivatization at the C5 position with a secondary amine.

Reagents:

-

5-Chloropyrazine-2-carboxamide derivative (1.0 eq)

-

Morpholine (1.2 eq)

-

Base:

(2.0 eq) -

Solvent: DMF or Water (Green alternative)

Procedure:

-

Charge a reaction vial with the chloropyrazine substrate (1 mmol) and

(2 mmol). -

Add DMF (3 mL) followed by morpholine (1.2 mmol).

-

Heat to 80°C for 4 hours.

-

Observation: The reaction mixture typically turns from pale yellow to deep orange/brown.

-

-

Workup: Pour into ice water (15 mL). If the product precipitates, filter. If not, extract with EtOAc (

). -

Wash organics with brine, dry over

, and concentrate.-

Purification: Flash chromatography (MeOH/DCM) is usually required to remove traces of DMF.

-

Part 5: Future Outlook & Emerging Technologies

The 5-chloropyrazine scaffold is currently evolving through Flow Chemistry . Continuous flow reactors allow for the handling of hazardous chlorination reagents (like

References

-

Favipiravir Synthesis & Analogs

-

Guo, Q., et al. (2019).[3][4] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051.[4][5]

-

Karatas, H., et al. (2022).[3][4] "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19."[4][6] Chemical Papers, 77, 1695–1702.[3]

-

-

Kinase Inhibitor Applications

-

Fischer, P.M. (2024).[7] "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." Expert Opinion on Therapeutic Patents.

-

Zhu, Y., et al. (2008). "Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core." Journal of Medicinal Chemistry.

-

-

Synthetic Methodology (

):-

Lins, R.F., et al. (2021). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Molecules, 26(12), 3662.

-

WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyrazines." QM Magic Class.

-

-

Chemical Properties & Sourcing

-

GuideChem. "Synthesis and properties of 2-Amino-5-chloropyridine and Pyrazine derivatives."

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jocpr.com [jocpr.com]

- 3. avesis.medipol.edu.tr [avesis.medipol.edu.tr]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: (5-Chloropyrazin-2-yl)methanamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Medicinal Chemistry

(5-Chloropyrazin-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in modern drug discovery and development. As a substituted pyrazine, it belongs to a class of nitrogen-containing heterocycles that feature prominently in a vast number of approved pharmaceuticals, owing to their ability to modulate pharmacological properties.[1] The unique arrangement of its chloro, pyrazinyl, and aminomethyl functionalities makes it a versatile synthon for introducing specific pharmacophoric features, influencing parameters such as metabolic stability, solubility, and target binding affinity.

This compound serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of targeted therapies. For instance, it is a documented precursor in the synthesis of Acalabrutinib, a potent second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer.[2] The strategic value of this intermediate necessitates robust, scalable, and well-characterized synthetic protocols to ensure the purity and consistency required for pharmaceutical applications.[3] This document provides a detailed examination of a primary synthetic route, the underlying chemical principles, a step-by-step laboratory protocol, and essential safety considerations.

Overview of Synthetic Strategy: From Nitrile to Amine

The most direct and widely adopted synthetic route to this compound involves the reduction of the nitrile group of a readily available precursor, 5-chloropyrazine-2-carbonitrile. This transformation is a cornerstone of organic synthesis for producing primary amines.

Two principal methods are employed for this reduction, each with distinct advantages regarding scale, equipment, and handling requirements:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C). It is often preferred for larger-scale industrial synthesis due to its high efficiency, cleaner reaction profiles, and the avoidance of stoichiometric metal hydride waste.[4][5]

-

Chemical Reduction with Metal Hydrides: For laboratory-scale synthesis, strong reducing agents like Lithium Aluminum Hydride (LiAlH₄ or LAH) are exceptionally effective.[6][7] LAH is a powerful, non-selective hydride donor capable of reducing a wide range of functional groups, including nitriles, to their corresponding amines.[8][9]

This guide will focus on the catalytic hydrogenation approach using Raney Nickel, as it represents a highly effective and scalable method.

Mechanistic Insights: The Rationale Behind the Protocol

The conversion of 5-chloropyrazine-2-carbonitrile to (5-chloropyrazin-2-yl)methanamine proceeds via catalytic hydrogenation. The mechanism involves the adsorption of both the nitrile and hydrogen gas onto the surface of the metal catalyst (e.g., Raney Nickel).

The process can be conceptualized in the following stages:

-

Adsorption: The nitrile group (C≡N) of the starting material and molecular hydrogen (H₂) adsorb onto the active sites of the nickel catalyst surface.

-

Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.

-

Stepwise Reduction: The adsorbed nitrile undergoes sequential hydrogenation. The π-bonds of the nitrile are successively broken and saturated with hydrogen atoms from the catalyst surface. This proceeds through an intermediate imine species (C=NH), which is then further reduced to the final primary amine (-CH₂-NH₂).

-

Desorption: Once the reduction is complete, the product amine desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The final step involves the protonation of the newly formed primary amine with hydrochloric acid (HCl) to form the stable, crystalline, and more easily handled hydrochloride salt. This salt formation is crucial as the free amine can be less stable for long-term storage.[1]

Diagram: Synthetic Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alentris.org [alentris.org]

- 3. This compound | CAS No: 1794737-26-0 [aquigenbio.com]

- 4. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]

- 5. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

Application Note: Strategic Utilization of (5-Chloropyrazin-2-yl)methanamine Hydrochloride in Medicinal Chemistry

[1]

Executive Summary: The "Switchboard" Motif

(5-Chloropyrazin-2-yl)methanamine hydrochloride (CAS: 1794737-26-0) is not merely a reagent; it is a bifunctional pharmacophore switchboard .[1][2] In modern drug discovery, particularly for kinase inhibitors and GPCR ligands, this building block offers two distinct, orthogonal reactivity handles:

-

A Primary Amine (Linker/Headgroup): A highly nucleophilic "handle" for rapid diversification via amide coupling or reductive amination.[2]

-

A 5-Chloro Heterocycle (Scaffold): An electron-deficient core primed for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (

).[1][2]

This guide details the protocols to exploit these handles selectively, allowing researchers to synthesize complex heteroaromatic libraries with high efficiency.

Chemical Profile & Handling

Critical Handling Note: As a hydrochloride salt, this compound is hygroscopic.[1][2] Precise stoichiometry requires correcting for the HCl mass (MW: 180.04 vs. Free Base: 143.57).[2] Always store in a desiccator at 2-8°C.

| Property | Data |

| IUPAC Name | This compound |

| CAS (HCl Salt) | 1794737-26-0 |

| CAS (Free Base) | 1060814-53-0 |

| Molecular Weight | 180.04 g/mol (HCl salt) |

| Appearance | White to off-white crystalline solid |

| Solubility | High: Water, DMSO, Methanol.[1][2][3] Low: DCM, Hexanes.[1][2] |

| pKa (Calc) | ~8.5 (Amine), ~0.5 (Pyrazine N) |

Strategic Reactivity Map

The following diagram illustrates the divergent synthesis pathways available for this building block. The order of operations—functionalizing the amine first vs. the chloride first—dictates the synthetic strategy.

Caption: Divergent synthetic pathways. Path A utilizes the amine as a nucleophile while preserving the chloro-group.[2] Path B exploits the electron-deficient pyrazine ring for cross-coupling.[1]

Detailed Experimental Protocols

Protocol A: Amide Coupling (The "Linker" Strategy)

Objective: Attach a carboxylic acid "warhead" to the amine while preserving the 5-chloro substituent for later modification.[2] Mechanism: The HCl salt must be neutralized in situ to liberate the nucleophilic free amine.[2]

Reagents:

-

Carboxylic Acid (

): 1.0 equiv[1][2] -

HATU: 1.2 equiv

-

DIPEA (Diisopropylethylamine): 3.5 equiv (Critical for salt neutralization)[2]

-

Solvent: DMF or DMF/DCM (1:1)[2]

Step-by-Step Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (1.5 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Neutralization & Addition: In a separate vial, suspend the (5-Chloropyrazin-2-yl)methanamine HCl (1.1 mmol) in DMF (2 mL). Add the remaining DIPEA (2.0 mmol).[2] Note: The suspension should clear as the free base forms.

-

Coupling: Add the amine solution to the activated acid mixture dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift

).[1][2] -

Workup: Dilute with EtOAc (30 mL). Wash with sat.[2]

(2x), water (1x), and brine (1x).[1][2] Dry over -

Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[2]

Expert Insight: Avoid using EDCI/HOBt if the carboxylic acid is sterically hindered; HATU is preferred for this system.[2] The pyrazine nitrogen is weakly basic (

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Scaffold" Strategy)

Objective: Functionalize the 5-position of the pyrazine ring with an aryl or heteroaryl group.[2] Challenge: Chloropyrazines are electron-deficient, making oxidative addition slower than with bromides.[1][2] A specialized catalytic system is required.[2]

Reagents:

-

5-Chloropyrazine substrate (or the raw building block): 1.0 equiv

-

Aryl Boronic Acid (

): 1.5 equiv[1][2] -

Catalyst:

(5 mol%)[2] -

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

-

Degassing: Charge a microwave vial with the Chloropyrazine (0.5 mmol), Boronic Acid (0.75 mmol), and Base. Seal the vial. Evacuate and backfill with Nitrogen (

) three times.[2] -

Solvent Addition: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.

-

Catalyst Addition: Quickly remove the cap (under

flow), add the Pd catalyst, and reseal.[1][2] -

Reaction: Heat to 90–100°C for 4–12 hours (thermal) or 120°C for 30 mins (microwave).

-

Workup: Filter through a Celite pad to remove Pd black.[2] Rinse with EtOAc.[2] Wash filtrate with water/brine.[2]

-

Purification: Silica gel chromatography.

Expert Insight: If the primary amine is unprotected (free

Protocol C: Nucleophilic Aromatic Substitution ( )

Objective: Displace the chlorine with a secondary amine (e.g., Morpholine, Piperazine).[1][2] Mechanism: The electron-deficient pyrazine ring activates the C-Cl bond for attack by strong nucleophiles.[1][2]

Conditions:

-

Nucleophile: Secondary amine (2.0 equiv).[2]

-

Base:

or TEA (2.0 equiv).[2] -

Solvent: DMSO or NMP (Polar aprotic is essential).[2]

Note: This reaction is generally slower than with 2-chloropyridines due to the specific electronics of the 2,5-substitution pattern.[1] Microwave heating is highly recommended to shorten reaction times from 12h to 30min.[2]

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Solution |

| Low Yield in Amide Coupling | HCl salt not fully neutralized.[1][2] | Increase DIPEA to 3.5–4.0 equiv. Ensure the amine is fully dissolved before addition.[2] |

| Catalyst "Death" (Suzuki) | Free amine coordination to Pd.[2] | Protect amine with |

| Incomplete | Pyrazine ring not electrophilic enough. | Switch solvent to NMP and increase temp to 140°C. Use microwave irradiation.[2] |

| Product Water Solubility | Pyrazine + Amine = High Polarity.[2] | Do not use aqueous extraction.[2] Evaporate DMF/DMSO directly or use reverse-phase (C18) flash chromatography.[1][2] |

References

-

Compound Data & Safety: PubChem. (5-Chloropyrazin-2-yl)methanamine.[1][2] National Library of Medicine.[2] Link

-

Pyrazine Reactivity: Lérida, L., et al. "Strategic applications of chloropyrazines in medicinal chemistry."[1][2] European Journal of Medicinal Chemistry, 2014.[1][2] (General reference for pyrazine reactivity patterns).

-

Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2][4] Chemical Reviews, 1995.[1][2] Link[2]

- Mechanisms: Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide."[1][2] Journal of Organic Chemistry, 2019.[1][2]

-

Handling HCl Salts: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities."[1][2] Organic Process Research & Development, 2000.[1][2] Link[2]

(Note: Specific patent literature regarding Acalabrutinib impurities often cites this building block, confirming its utility in kinase inhibitor synthesis.)[1][2]

reaction conditions for amide coupling with (5-Chloropyrazin-2-yl)methanamine HCl

[1][2]

Introduction & Chemical Context

(5-Chloropyrazin-2-yl)methanamine is a critical "benzylic-like" heteroaromatic building block, frequently employed in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and GPCR ligands.[1][2] Its structure features a primary amine attached to a methylene spacer on an electron-deficient pyrazine ring.[1][3]

Key Chemical Challenges[1][2][3]

-

HCl Salt Management: The commercial reagent is typically supplied as a mono- or bis-hydrochloride salt to ensure stability.[1][3] This requires in situ neutralization to release the nucleophilic free base.[1][3] Failure to add sufficient base (at least 1 extra equivalent) is the #1 cause of reaction failure.[1][3]

-

Pyrazine Electronics (The "Goldilocks" Nucleophile):

-

The pyrazine ring is strongly electron-withdrawing.[1][3] Consequently, the pKa of the ammonium species is lower (~7.5–8.[3]0) compared to benzylamine (~9.3).[1][3]

-

Implication: The amine deprotonates easily, but the resulting neutral amine is less nucleophilic than standard alkyl amines.[3] High-activity coupling agents (e.g., HATU) are often required.[1][2][3]

-

-

Electrophilic 5-Chloro Substituent (SnAr Risk):

-

The chlorine at the 5-position is activated for Nucleophilic Aromatic Substitution (SnAr), particularly if the reaction is heated or if strong nucleophiles are present.[2][3]

-

Control: Reactions should ideally be performed at Room Temperature (RT) or below to prevent the amine from displacing the chloride on a neighboring molecule (dimerization).[1][3]

-

Strategic Reaction Design

Reagent Selection Matrix

| Component | Recommendation | Rationale |

| Solvent | DMF or DMSO | The HCl salt has poor solubility in DCM or THF.[1][3] DMF is the standard; DMSO is required for highly insoluble acid partners.[1][3] |

| Base | DIPEA (Hunig's Base) | Non-nucleophilic steric bulk prevents it from reacting with the activated ester.[1][3] NMM (N-methylmorpholine) is a milder alternative for scale-up.[1][2][3] |

| Coupling Agent | HATU (Discovery) | Highest success rate for deactivated amines.[1][3] |

| Coupling Agent | T3P (Scale-up) | Propylphosphonic anhydride (T3P) offers easy aqueous workup and lower epimerization risk.[1][3] |

| Stoichiometry | Base: 3.0–4.0 equiv | Essential. 1.0 eq neutralizes the HCl salt, 1.0 eq neutralizes the generated acid from coupling, and 1.0–2.0 eq maintains basic pH.[2][3] |

Validated Experimental Protocols

Protocol A: High-Throughput / Discovery Scale (HATU Method)

Best for: Milligram-scale synthesis, library generation, and valuable acids.[1][2]

Reagents:

-

DMF (Anhydrous, 0.1 M concentration relative to acid)

Step-by-Step Procedure:

-

Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (1.5 equiv).[1][3] Stir at RT for 5–10 minutes.[1][2][3]

-

Amine Addition: In a separate vial, suspend (5-Chloropyrazin-2-yl)methanamine HCl (1.1 equiv) in DMF. Add the remaining DIPEA (2.0 equiv) and vortex/sonicate until the salt dissolves (solution may turn slightly yellow).

-

Coupling: Add the amine solution to the activated acid mixture dropwise.

-

Reaction: Stir at Room Temperature for 2–12 hours.

-

Workup:

Protocol B: Process / Scale-Up (T3P Method)

Best for: Gram-scale, avoiding toxic byproducts of HATU, and easier purification.[2]

Reagents:

Step-by-Step Procedure:

-

Charge: To a reactor/flask, add Carboxylic Acid , Amine HCl Salt , and Solvent (10 volumes).

-

Base Addition: Cool to 0°C. Add Base (Pyridine or DIPEA, 4.0 equiv) dropwise.

-

Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are slower than HATU but cleaner.[1][2][3]

-

Workup:

Visualization of Reaction Logic

Workflow Diagram (DOT)

The following diagram illustrates the decision process and chemical flow for this specific coupling.

Caption: Workflow for optimizing amide coupling with pyrazine methanamine salts, highlighting the critical neutralization and activation streams.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | HCl salt not neutralized. | Check pH of reaction mixture.[1][3] It must be basic (pH > 8) on wet pH paper.[1][3] Add more DIPEA. |

| Precipitate forms immediately | Low solubility of free base or urea byproduct.[1][3] | Add DMSO as co-solvent.[1][2][3] If using EDC, the urea byproduct is insoluble in DCM (filter it off).[2][3] |

| Dimer formation (+140 mass) | SnAr displacement of Cl by amine.[1][3] | Lower temperature to 0°C. Ensure Acid is pre-activated so the amine reacts with the ester immediately, rather than floating free. |

| Low Yield | Hydrolysis of activated ester.[1][3] | Ensure DMF is anhydrous .[1][2][3] Use a fresh bottle of HATU. |

References

-

Vertex Pharmaceuticals. (2025).[1][2][3] Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns.[1][2][3][7] Organic Process Research & Development.[1][2][3][7] [2][3]

-

Montag, et al. (2017).[1][2][3][5] NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines.[1][3] ChemistrySelect.[1][2][3][5] [2][3]

-

Magano, J. (2022).[1][2][3][7] Large-Scale Amidations in Process Chemistry: Practical Considerations. Organic Process Research & Development.[1][2][3][7] [2][3]

-

PubChem. (2025).[1][2][3] (5-Chloropyrazin-2-yl)methanamine Compound Summary. National Library of Medicine.[1][2][3]

-

ResearchGate Community. (2015).[1][2][3][8] Solubility troubleshooting for pyrazine derivatives in DMF.

Sources

- 1. CAS 939412-86-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. alentris.org [alentris.org]

- 3. (5-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 21714700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

nucleophilic substitution reactions of 5-chloropyrazine derivatives

Precision Functionalization of 5-Chloropyrazine Derivatives: A Guide to Nucleophilic Substitution ( )

Executive Summary

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Bortezomib intermediates), antimycobacterials (Pyrazinamide analogs), and diuretics.[1] Among these, 5-chloropyrazine derivatives (typically 2-substituted-5-chloropyrazines) represent a critical junction point. The "para-like" relationship between the C2 and C5 positions allows for sequential, regioselective functionalization that mimics the logic of 1,4-benzenoid chemistry but with significantly enhanced reactivity due to the electron-deficient diazine core.

This guide provides a rigorous technical framework for exploiting the nucleophilic aromatic substitution (

Mechanistic Grounding & Regioselectivity[1]

The Electronic Landscape

Pyrazine is highly

-

Activation: The ring nitrogen atoms stabilize the anionic Meisenheimer intermediate. A chlorine at C5 is activated by the para-nitrogen (N1) and ortho-nitrogen (N4).

-

Substituent Effects:

-

EWG at C2 (e.g.,

, -

EDG at C2 (e.g.,

,

-

Mechanism Visualization

The following diagram illustrates the

Figure 1: Mechanistic pathway of

Critical Reaction Parameters

Success in displacing the C5-chloride depends on balancing nucleophilicity against hydrolysis and polymerization side reactions.

| Parameter | Recommendation | Rationale |

| Solvent | DMSO, DMF, NMP (Polar Aprotic) | Stabilizes the polar transition state and Meisenheimer complex. THF or Dioxane can be used for alkoxides to prevent transesterification. |

| Base | DIPEA / | Neutralizes the HCl byproduct. Cesium ( |

| Temperature | 0°C – RT (Activated rings)80°C – 120°C (Deactivated rings) | High temperatures in activated systems (e.g., 5-chloro-2-cyanopyrazine) cause degradation/polymerization. |

| Concentration | 0.5 – 1.0 M | High concentration favors bimolecular kinetics ( |

Experimental Protocols

Protocol A: Amination of Activated 5-Chloropyrazines

Applicable to: 5-chloropyrazine-2-carboxylic esters, 5-chloropyrazine-2-carbonitriles.

Reagents:

-

Substrate: Methyl 5-chloropyrazine-2-carboxylate (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.1 – 1.2 equiv)[1]

-

Base:

or DIPEA (1.5 equiv)[1] -

Solvent: Anhydrous THF or DMF[1]

Procedure:

-

Preparation: Charge a reaction vial with Methyl 5-chloropyrazine-2-carboxylate (1.0 mmol) and a magnetic stir bar.

-

Solvation: Add anhydrous THF (2.0 mL, 0.5 M). Note: Use DMF if solubility is poor.

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Activated pyrazines react exothermically; cooling prevents bis-addition or hydrolysis.

-

Addition: Add the base (1.5 mmol) followed by the dropwise addition of the amine (1.1 mmol).

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

-

Checkpoint: Conversion is usually complete within 1–2 hours.

-

-

Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Etherification of Deactivated 5-Chloropyrazines

Applicable to: 2-amino-5-chloropyrazine, 2-alkyl-5-chloropyrazine.

Reagents:

-

Substrate: 2-Amino-5-chloropyrazine (1.0 equiv)

-

Nucleophile: Alcohol (e.g., Benzyl alcohol) (1.2 – 1.5 equiv)[1]

-

Base:

(60% dispersion in oil) (1.5 equiv) or -

Solvent: Anhydrous DMSO or Dioxane

Procedure:

-

Activation: In a dry vial under Argon, suspend

(1.5 mmol) in anhydrous DMSO (2.0 mL). -

Alkoxide Formation: Add the alcohol (1.2 mmol) dropwise at RT. Stir for 15–30 mins until gas evolution ceases.

-

Substrate Addition: Add 2-Amino-5-chloropyrazine (1.0 mmol) in one portion.

-

Heating: Heat the mixture to 90°C – 110°C .

-

Mechanistic Note: The electron-donating amino group at C2 deactivates the ring. Thermal energy is required to overcome the activation barrier.

-

-

Monitoring: Monitor by LC-MS. Reaction times may range from 4 to 12 hours.

-

Quench: Cool to RT and carefully quench with sat.

(aq). -

Workup: Extract with EtOAc or DCM. Note: DMSO requires thorough water washes to remove.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| No Reaction | Deactivated ring (EDG at C2) or weak nucleophile. | 1. Switch solvent to DMSO.2. Increase Temp to 120°C.3. Switch to Pd-catalyzed Buchwald-Hartwig (see below). |

| Hydrolysis (OH product) | Wet solvent or hygroscopic base. | 1. Use anhydrous solvents (molecular sieves).2. Switch base from KOH/NaOH to |

| Regioisomer Mix | Substrate has multiple leaving groups (e.g., 2,5-dichloropyrazine).[1] | 1. Lower temperature (-20°C to 0°C).2. Use stoichiometric nucleophile (0.95 equiv) to favor mono-substitution. |

| Black Tar/Decomp | Substrate too unstable for harsh base. | 1. Use milder base ( |

Advanced Strategy: When Fails

If the 5-chloropyrazine is heavily deactivated (e.g., 2,3-diamino-5-chloropyrazine), standard

Buchwald-Hartwig Protocol (General):

-

Catalyst:

(2 mol%) + XPhos or BrettPhos (4 mol%).[1] -

Base:

or NaOtBu. -

Solvent: Toluene or Dioxane at 100°C.

-

Why: Palladium inserts into the C-Cl bond (Oxidative Addition) regardless of the ring's electronic deficiency, bypassing the

activation energy barrier.

References

-

Liron, F., et al. (2013).[1] Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9).[1] Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. Retrieved from [Link][1]

Application Note: Medicinal Chemistry Applications of (5-Chloropyrazin-2-yl)methanamine Hydrochloride

Part 1: Executive Summary & Strategic Value

(5-Chloropyrazin-2-yl)methanamine hydrochloride is a high-value "privileged scaffold" in modern medicinal chemistry, particularly within the Kinase Inhibitor and GPCR ligand discovery spaces. Its structural duality—offering a highly nucleophilic primary amine alongside an electrophilic chloro-pyrazine core—allows for orthogonal functionalization.

Core Applications

-

Kinase Inhibitor Synthesis (Hinge Binding & Solvent Front): The pyrazine ring mimics the adenine core of ATP, making it an ideal hinge-binding motif. The methanamine tail (–CH₂NH₂) serves as a critical vector to extend into the solvent-exposed region or the ribose pocket of kinases such as Nek2 (NIMA-related kinase 2) and BTK (Bruton's Tyrosine Kinase).

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight and distinct vectors for substitution, this compound is an ideal "fragment" for growing high-affinity ligands via "SAR by Catalog" or parallel synthesis.

-

Heterocyclic Building Block: It serves as a precursor for fused ring systems (e.g., imidazo[1,5-a]pyrazines) and is a key intermediate in the synthesis of Acalabrutinib-related impurities and metabolites used in QC profiling.

Part 2: Chemical Profile & Reactivity Guide

Orthogonal Reactivity Map

The power of this scaffold lies in its ability to undergo sequential, selective functionalization.

-

Site A (Primary Amine): A "benzylamine-like" nucleophile. It is significantly more reactive than aniline-type amines (e.g., 2-aminopyrazine). It readily undergoes amide coupling, reductive amination, or sulfonylation without competing reaction at the chlorine site.

-

Constraint: As an HCl salt, it requires 1.0–2.0 equivalents of base (DIPEA/TEA) to liberate the free amine before reaction.

-

-

Site B (C-5 Chlorine): An electrophilic handle activated by the para-nitrogen. It is primed for:

-

Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.[1]

-

SnAr (Nucleophilic Aromatic Substitution): Displacement by strong nucleophiles (alkoxides, thiols) or amines under elevated temperatures.

-

Figure 1: Orthogonal reactivity logic.[2] The amine (Site A) is typically functionalized first to avoid catalyst poisoning in subsequent metal-catalyzed steps at Site B.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazine-Based Kinase Inhibitor Core (Amide Coupling)

Objective: Coupling (5-Chloropyrazin-2-yl)methanamine with a carboxylic acid (e.g., Indazole-3-carboxylic acid) to form a hinge-binding scaffold.

Reagents:

-

(5-Chloropyrazin-2-yl)methanamine HCl (1.0 equiv)

-

Carboxylic Acid Partner (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (1.5 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to form the active ester.

-

Salt Break: In a separate vial, suspend (5-Chloropyrazin-2-yl)methanamine HCl (1.0 mmol) in DMF (2 mL) and add the remaining DIPEA (1.5 mmol). Sonicate briefly until the suspension clears or becomes fine.

-

Coupling: Dropwise add the amine solution to the activated acid solution.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 143.5 - 18).

-

Work-up: Dilute with EtOAc (30 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane:EtOAc gradient or DCM:MeOH).

Critical Note: The HCl salt consumes 1 equivalent of base immediately. Insufficient base will stall the reaction.

Protocol B: Functionalization of C-5 via Suzuki-Miyaura Cross-Coupling

Objective: Extending the scaffold to reach the "Gatekeeper" or hydrophobic pocket.

Reagents:

-

5-Chloro-pyrazine-amide intermediate (from Protocol A) (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: Charge a microwave vial with the Chloropyrazine intermediate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd(dppf)Cl₂·DCM (0.025 mmol).

-

Solvent: Add 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (0.75 mL).

-

Degas: Sparge with Nitrogen or Argon for 2 minutes. Cap the vial.

-

Reaction: Heat to 90°C for 4–12 hours (thermal) or 110°C for 30 mins (Microwave).

-

Observation: The reaction mixture typically turns black (Pd precipitation) upon completion.

-

Work-up: Filter through a Celite pad. Dilute filtrate with EtOAc/Water. Extract organics.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove palladium residues and de-boronated byproducts.

Part 4: Analytical Quality Control (QC)

When using this compound as a Reference Standard (e.g., for Acalabrutinib impurity profiling), use the following HPLC method.

Table 1: HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B (0-2 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 270 nm (Pyrazine |

| Retention | Elutes early (polar amine). Expect RT ~3–5 min depending on dead volume. |

Part 5: Scientific Rationale & Pathway Visualization

The following diagram illustrates the "Hybrid Inhibitor" design strategy used in Nek2 and BTK inhibitor discovery, utilizing this scaffold.

Figure 2: Strategic synthesis workflow for pyrazine-based kinase inhibitors. The scaffold acts as the central hub connecting the "Head" (Solvent Front) and "Tail" (Hydrophobic Pocket).

References

-

BenchChem. this compound Product Application Data. Retrieved from

- Whelligan, D. K., et al. (2010). "Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization." Journal of Medicinal Chemistry, 53(21), 7682-7698. (Contextual grounding for aminopyrazine scaffolds in Nek2 inhibition).

-

Aquigen Bio. Reference Standards for Acalabrutinib Impurities. Retrieved from

-

PubChem. Compound Summary: (5-Chloropyrazin-2-yl)methanamine. CID 21714700. Retrieved from

-

Sigma-Aldrich. Protocol for Suzuki-Miyaura Cross-Coupling. General technical guide adapted for chloropyrazines. Retrieved from

Sources

Application Note: A Robust and Scalable Synthesis of (5-Chloropyrazin-2-yl)methanamine Hydrochloride